Vanadium sulfide is primarily sourced from vanadium and sulfur through various synthesis methods. It belongs to the class of transition metal dichalcogenides, which are compounds formed from transition metals and chalcogen elements (such as sulfur). Specifically, vanadium sulfide falls under the category of MX2 compounds, where M represents the transition metal (vanadium) and X represents the chalcogen (sulfur) .
Vanadium sulfide can be synthesized through several methods, including:
The APCVD method has been optimized to minimize contamination and achieve high purity in the resulting vanadium sulfide crystals. The key parameters include maintaining a high sulfur concentration relative to vanadium during synthesis, which enhances growth efficiency . Hydrothermal methods also allow for fine-tuning of synthesis parameters such as temperature and precursor concentrations to optimize material characteristics .
Vanadium sulfide has a hexagonal crystal structure characterized by a layered arrangement where each vanadium atom is coordinated by six sulfur atoms. The interlayer spacing facilitates ion diffusion, making it suitable for various applications in energy storage and electronics .
The crystal structure can be represented as follows:
Vanadium sulfide undergoes several chemical reactions that are significant for its applications:
The mechanism of action for vanadium sulfide in applications such as batteries involves its ability to accommodate ion insertion due to its layered structure. During electrochemical cycling, ions (such as lithium or sodium) intercalate between the layers of vanadium sulfide, enabling efficient charge storage and release.
Vanadium sulfide has diverse applications across various scientific fields:
The pursuit of high-quality, large-area VS₂ monolayers has driven significant innovations in synthesis methodologies that precisely control dimensionality, crystallinity, and substrate integration:
Hydrothermal/Solvothermal Synthesis: This remains the predominant approach for scalable VS₂ production due to its cost-effectiveness and morphology-tuning capabilities. Systematic parametric studies have revealed that precursor molar ratios (NH₄VO₃:Thioacetamide), reaction duration, temperature profiles, and ammonia concentration collectively determine phase purity and morphological outcomes. Optimized conditions (200°C for 5 hours with NH₄VO₃:TAA ratio of 1:2) yield phase-pure hierarchical VS₂ nanosheets, dramatically reducing traditional synthesis times from >20 hours while maintaining structural integrity. The ammonia concentration critically modulates the reduction kinetics of vanadium species and sulfide release rates, preventing undesirable oxide or impurity phases [5] [6].
Molecular Beam Epitaxy (MBE): This ultrahigh-vacuum technique enables the atomically precise deposition of VS₂ monolayers on insulating substrates (e.g., SiO₂/Si or mica). Key to this approach is the separation of vanadium and sulfur fluxes, allowing independent control over stoichiometry. Growth occurs via a two-step process: initial formation of metallic vanadium islands followed by sulfurization. Maintaining a substrate temperature of 450°C with precise V:S flux ratios (typically 1:20 to 1:50) produces single-crystalline domains exceeding 10 μm in lateral dimension. The weak van der Waals interaction with substrates preserves the electronic structure of free-standing VS₂ while enabling device integration [3].
Table 1: Optimization Parameters for Hydrothermal Growth of 2D VS₂
Parameter | Range Tested | Optimal Value | Influence on VS₂ Properties |
---|---|---|---|
NH₄VO₃:TAA Molar Ratio | 1:1 to 1:4 | 1:2 | Lower ratios yield V-rich impurities; higher ratios promote pure VS₂ |
Reaction Temperature | 160°C to 220°C | 200°C | Determines crystallinity and sheet thickness |
Reaction Time | 1h to 24h | 5h | Shorter times yield incomplete crystallization |
Ammonia Concentration | 0M to 1.5M | 0.8M | Controls pH and reduction potential of vanadium |
Filling Degree | 60% to 90% | 80% | Affects pressure and reaction kinetics |
Defect engineering represents a powerful strategy to tune the electronic, catalytic, and electrochemical properties of VS₂ by deliberately introducing controlled deviations from ideal stoichiometry:
Sulfur Vacancy Engineering: Thermal annealing of stoichiometric VS₂ under controlled sulfur-deficient atmospheres induces the spontaneous ordering of S-vacancies. At temperatures exceeding 450°C with sulfur pressure below 10⁻⁶ Torr, vacancies organize into periodic 1D arrays rather than random distributions. Scanning tunneling microscopy (STM) reveals these linear vacancy chains align along the [100] crystallographic direction with a periodicity of approximately 1.2 nm. This ordering creates a patterned adsorption template where vacancy sites exhibit enhanced binding energies (by 0.8-1.2 eV) for polar molecules compared to pristine surfaces. These engineered vacancies significantly increase the material's catalytic activity for polysulfide conversion reactions in energy storage applications [3] [5].
Charge Density Waves (CDWs) and Electronic Modulation: Monolayer VS₂ exhibits a reversible CDW transition at approximately 305K, accompanied by a 4×4 superlattice distortion. Defect engineering directly modulates this transition temperature and amplitude. STM spectroscopy shows that sulfur vacancies locally pin CDW domains, creating electronic heterogeneity. Density functional theory (DFT) calculations demonstrate that vacancy concentrations above 3% induce mid-gap states near the Fermi level, effectively narrowing the band gap by approximately 0.5 eV. This enhances the material's metallic character and facilitates interfacial electron transfer in electrochemical systems. Controlled defect incorporation (5-8% vacancies) improves zinc-ion diffusion kinetics in battery cathodes by reducing the diffusion barrier from 0.68 eV to 0.42 eV [3].
Table 2: Defect Engineering Strategies and Functional Consequences in VS₂
Defect Type | Synthesis Approach | Structural Signature | Functional Impact |
---|---|---|---|
Sulfur Vacancy Chains | Annealing (450°C, low S pressure) | 1D ordering along [100] direction | Enhanced catalytic sites; polarized adsorption |
V⁴⁺ Interstitials | Vanadium-rich precursor conditions | Local lattice expansion (8-12%) | Increased electronic conductivity |
CDW Domain Pinning | Controlled vacancy introduction (3-5%) | 4×4 superlattice modulation | Tunable metal-insulator transitions |
Edge Defects | Ultrasonication-assisted exfoliation | Zigzag terminations | Enhanced HER activity; pseudocapacitive behavior |
Self-intercalation transforms layered VS₂ into metastable vanadium-rich compounds with unique structural features and enhanced functionalities:
V₅S₈ as a Self-Intercalated Derivative: V₅S₈ crystallizes in a monoclinic structure (space group C2/m) that can be conceptualized as VS₂ layers with additional vanadium atoms intercalated in octahedral sites between sulfide layers. This intercalation expands the interlayer spacing from 5.76 Å in pristine VS₂ to 6.02 Å in V₅S₈. Crucially, the intercalated vanadium atoms (in a V³⁺ oxidation state) form metallic bonds with structural vanadium (V⁴⁺), creating vertical conduction channels along the c-axis. This eliminates the electron transport anisotropy characteristic of pristine VS₂. The structural deformation induced by intercalation also creates unsaturated coordination sites that function as catalytic hotspots [1] [3].
Synthetic Pathways and Electrochemical Enhancement: V₅S₈ nanoflakes are synthesized through a vulcanization-carbonization approach where VO₂⁺ ions diffuse to carbon nanofiber (CNF) surfaces via the Kirkendall effect at 750°C under reducing atmosphere. The resulting CNF@V₅S₈ architecture combines high conductivity (102 S/m) with abundant catalytic sites. When applied in lithium-sulfur batteries, this composite demonstrates exceptional electrochemical properties: specific capacity of 1350 mAh g⁻¹ at 0.2C, capacity retention of 55.8% when current density increases from 0.5C to 5C, and an ultra-low decay rate of 0.03% per cycle at 5C. These improvements stem from V₅S₈'s dual functionality: strong chemisorption of lithium polysulfides (LiPS) and catalytic acceleration of their conversion kinetics. DFT calculations confirm a 0.35 eV stronger adsorption energy for Li₂S₄ on V₅S₈ (001) surfaces compared to VS₂ [1].
Vacancy-Ordered V₄S₇: This derivative forms through spontaneous vacancy ordering in sulfur-deficient VS₂ under annealing without sulfur overpressure. Its structure consists of alternating VS₂ layers and V₂S₃-like layers with ordered octahedral vacancies. The stoichiometry creates mixed-valent vanadium (V³⁺/V⁴⁺), enabling small polaron hopping conductivity. This phase exhibits distinctive charge density wave behavior observed via scanning tunneling spectroscopy, with a gap opening of ~120 meV below 220K [3].
Table 3: Structural and Functional Comparison of VS₂ and Its Vanadium-Rich Derivatives
Property | VS₂ | V₄S₇ | V₅S₈ |
---|---|---|---|
Crystal System | Hexagonal (P3̅m1) | Monoclinic (C2/m) | Monoclinic (C2/m) |
Interlayer Spacing | 5.76 Å | 5.92 Å | 6.02 Å |
Vanadium States | V⁴⁺ | V³⁺/V⁴⁺ (1:1 ratio) | V³⁺ (intercalated), V⁴⁺ (framework) |
c-axis Conductivity | Anisotropic (low) | Intermediate | Metallic (high) |
Primary Applications | Electrodes, catalysis | Electronic devices | High-rate batteries, catalysis |
The bottom-up synthesis of VS₂ quantum dots (QDs) exploits size-confinement effects to generate materials with unique photophysical properties:
Synthesis Optimization: High-quality VS₂ QDs are synthesized via a single-step hydrothermal approach using ammonium metavanadate (NH₄VO₃) and glutathione (GSH) in aqueous media (200°C, 16 hours). GSH serves a dual role as sulfur source and surface stabilizer through its carboxylate and amine groups. The reducing capacity of GSH simultaneously controls vanadium reduction kinetics, preventing over-oxidation. Critical parameters include:
This yields monodisperse, crystalline QDs with diameters of 2.8 ± 0.6 nm, exhibiting hexagonal VS₂ structure confirmed by HRTEM lattice fringes (spacing = 0.26 nm, corresponding to (100) planes) [2] [4].
Photoluminescent and Catalytic Properties: Quantum confinement imparts VS₂ QDs with a strong blue emission at 448 nm (excitation-dependent) and a photoluminescence quantum yield (PLQY) of ~15% - exceptionally high for transition metal dichalcogenide QDs. The emission mechanism involves recombination through defect-associated surface states passivated by GSH carboxyl groups. The QDs demonstrate exceptional photostability, maintaining >95% emission intensity after 6 hours under continuous UV irradiation, outperforming conventional dyes like LysoTracker Green. Beyond optoelectronics, the high surface-to-volume ratio and edge-site exposure make VS₂ QDs efficient catalysts. Their application in CO₂ cycloaddition to epoxides achieves 92% conversion efficiency under mild conditions (80°C, 12 hours), attributed to Lewis-acidic vanadium sites activating epoxide rings [2] [4].
Morphological Control: Varying solvent systems enables diverse nanostructures:
These morphological variations significantly impact surface area: VS₂ nanosheet assemblies exhibit the highest BET surface area (142 m²/g) versus urchin-like VS₄ (78 m²/g) or bulk VS₂ (15-25 m²/g). The increased surface area directly correlates with catalytic activity in oxidation reactions, where nanosheet assemblies show 3-fold higher dibenzyl sulfide conversion compared to bulk analogues [4].
Table 4: VS₂ Quantum Dots and Nanostructures: Properties and Applications
Nanostructure | Key Properties | Performance Metrics | Primary Applications |
---|---|---|---|
VS₂ QDs (2-3 nm) | PLQY: 15%; λ_em: 448 nm; Low cytotoxicity | 95% stability after 6h UV exposure | Lysosomal tracking; Intracellular sensing |
Urchin-like VS₄ | Microspheres (2-3 μm); BET: 78 m²/g | 85% sulfide oxidation conversion | Heterogeneous catalysis |
VS₂ Nanosheets | Mesoporous; BET: 142 m²/g; Pore size 5-8 nm | 92% CO₂ cycloaddition conversion | Carbon capture; Green chemistry |
Flower-like VS₂ | Hierarchical 3D assembly | Capacity: 190 mAh/g (Zn-ion storage) | Battery electrodes |
Structural Features of Vanadium Sulfide Compounds
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